N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps. The starting materials often include 2-ethyl-2-methyl-1,3-benzodioxole and 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide include other benzodioxole derivatives and tetrahydropyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N3O5 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H19N3O5/c1-5-17(2)24-12-7-6-10(8-13(12)25-17)18-15(22)11-9-14(21)20(4)16(23)19(11)3/h6-9H,5H2,1-4H3,(H,18,22) |
InChI Key |
YSFKYTFDJZHPQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=O)N(C(=O)N3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.